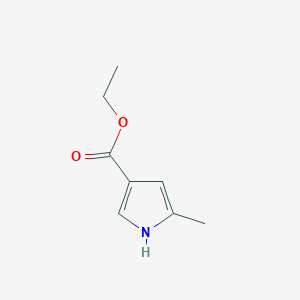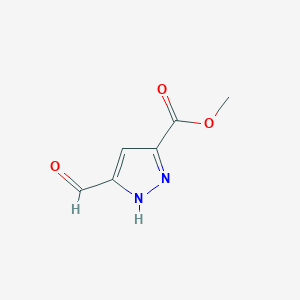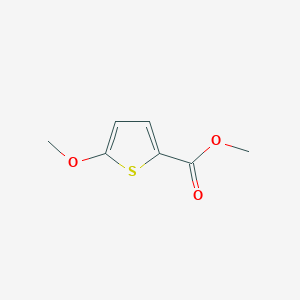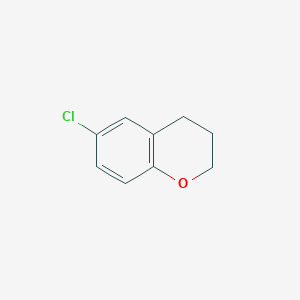
(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid, also known as (S)-4-Fluoro-2-pyrrolidinecarboxylic acid, is a chemical compound that has gained significant attention in the scientific research community. It is a chiral molecule that belongs to the class of pyrrolidine carboxylic acids. This compound has been extensively studied due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and material science. In
Mechanism Of Action
The mechanism of action of (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as a competitive inhibitor of certain enzymes, such as gamma-secretase and cathepsin B. These enzymes are involved in the processing of amyloid precursor protein, which is implicated in the development of Alzheimer's disease. By inhibiting these enzymes, (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid may prevent the formation of amyloid beta peptides, which are toxic to neurons.
Biochemical And Physiological Effects
(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of gamma-secretase and cathepsin B. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. In vivo studies have shown that it can cross the blood-brain barrier and accumulate in the brain, which is important for its potential use in the treatment of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
The advantages of using (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid in lab experiments include its high purity, stability, and ease of synthesis. It is also a chiral molecule, which makes it useful for studying chiral recognition and enantioselective reactions. However, there are also limitations to its use, such as its relatively high cost and the limited availability of commercial sources.
Future Directions
There are many future directions for the study of (S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid. One direction is the investigation of its potential use as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another direction is the study of its potential use as a chiral building block in the synthesis of other compounds. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in material science.
Scientific Research Applications
(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use as a chiral building block in the synthesis of other compounds. In material science, it has been investigated for its potential use as a chiral selector in chromatography.
properties
IUPAC Name |
(2S)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZWGRJHXDJQU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494630 | |
| Record name | 1-(4-Fluorobenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-Fluorobenzoyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
62522-93-4 | |
| Record name | 1-(4-Fluorobenzoyl)-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62522-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorobenzoyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















